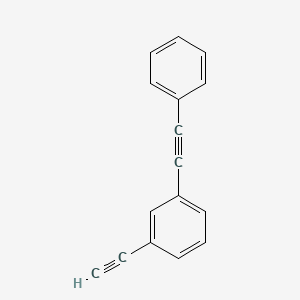
Benzene, 1-ethynyl-3-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-ethynyl-3-(phenylethynyl)- is an organic compound characterized by its unique structure, which includes a benzene ring substituted with ethynyl and phenylethynyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethynyl-3-(phenylethynyl)- typically involves the Sonogashira-Hagihara coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne, often performed in the presence of a copper co-catalyst and a base . The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods: While specific industrial production methods for Benzene, 1-ethynyl-3-(phenylethynyl)- are not extensively documented, the Sonogashira-Hagihara coupling remains a cornerstone in the synthesis of such compounds on a larger scale due to its efficiency and relatively mild reaction conditions .
化学反応の分析
Types of Reactions: Benzene, 1-ethynyl-3-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro, sulfo, or halo-substituted benzene derivatives.
科学的研究の応用
Benzene, 1-ethynyl-3-(phenylethynyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism of action of Benzene, 1-ethynyl-3-(phenylethynyl)- involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in materials science and potential biological activities .
類似化合物との比較
- 1,3,5-Tris(phenylethynyl)benzene
- 1,4-Bis(phenylethynyl)benzene
- 1-Ethynyl-4-(phenylethynyl)benzene
Comparison: Benzene, 1-ethynyl-3-(phenylethynyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs. For instance, 1,3,5-Tris(phenylethynyl)benzene has three phenylethynyl groups, leading to different packing behavior and electronic characteristics .
特性
CAS番号 |
147492-78-2 |
|---|---|
分子式 |
C16H10 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-ethynyl-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H10/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h1,3-10,13H |
InChIキー |
AYZRPQZFVKSAHP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


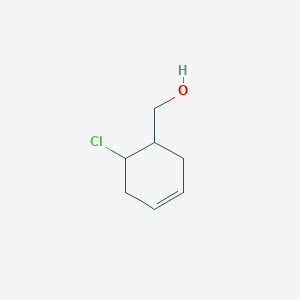
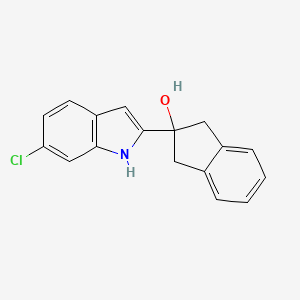
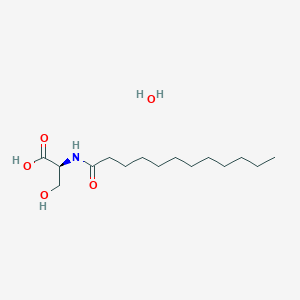
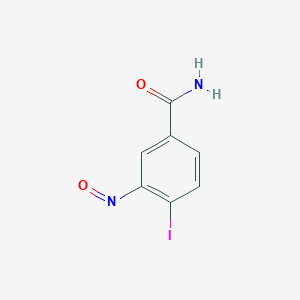
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)
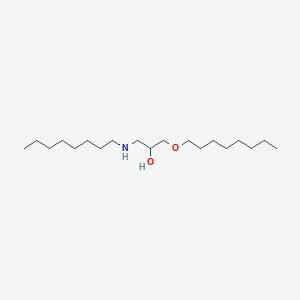
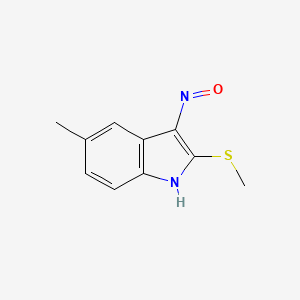
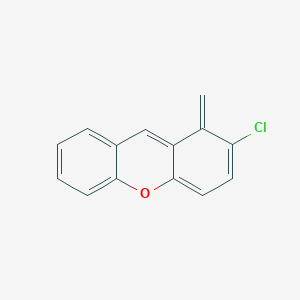
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
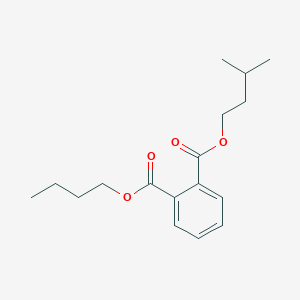
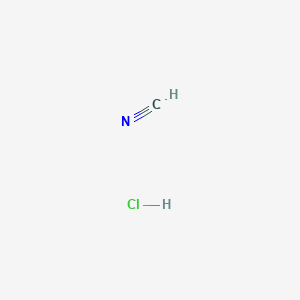
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
